

GSK3004774: A Technical Guide to a Gastrointestinally-Restricted CaSR Agonist

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Compound of Interest

Compound Name: GSK3004774

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK3004774**, a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR). This document details the compound's mechanism of action, summarizes its in vitro potency, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.

Introduction

GSK3004774 is a novel small molecule that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] The CaSR plays a crucial role in calcium homeostasis by sensing extracellular calcium levels and modulating parathyroid hormone (PTH) secretion.[3][4][5] **GSK3004774** is characterized by its potent agonist activity and its design as a nonabsorbable, gastrointestinally-restricted agent.[2] This property makes it a valuable research tool for investigating the role of CaSR in the gastrointestinal tract and a potential therapeutic agent for diseases where localized CaSR activation is desired, without systemic effects.

Quantitative Data

The potency of **GSK3004774** has been evaluated across different species using in vitro assays. The following tables summarize the key quantitative data available for **GSK3004774**.

Species	Assay Type	Cell Line	Parameter	Value	Reference
Human	Intracellular Calcium Mobilization (FLIPR)	HEK293	pEC50	7.3	[1] [6] [7]
Human	Intracellular Calcium Mobilization (FLIPR)	HEK293	EC50	50 nM	[6] [7]
Mouse	Intracellular Calcium Mobilization (FLIPR)	HEK293	pEC50	6.6	[6] [7]
Rat	Intracellular Calcium Mobilization (FLIPR)	HEK293	pEC50	6.5	[6] [7]

Table 1: In Vitro Potency of **GSK3004774**

Parameter	Observation	Implication	Reference
Permeability	Low	Poor absorption from the gastrointestinal tract	[2]
Portal Drug Concentrations	Low	Minimal systemic exposure after oral administration	[2]
Luminal Stability	High	Compound remains intact in the gastrointestinal lumen	[2]
Fecal Drug Recovery	High	Majority of the administered dose is excreted unchanged in feces	[2]

Table 2: In Vivo Pharmacokinetic Profile of **GSK3004774**

Mechanism of Action and Signaling Pathways

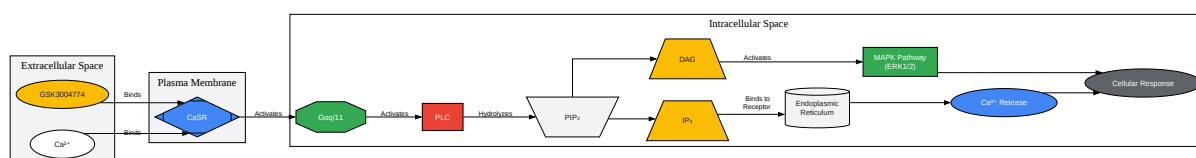
As a CaSR agonist, **GSK3004774** potentiates the receptor's sensitivity to extracellular calcium. [5] The CaSR is a dimeric GPCR that, upon activation, couples to several intracellular G-proteins, primarily Gαq/11 and Gαi/o.[4][8] This initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by CaSR agonists like **GSK3004774** involves the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key event in the cellular response to CaSR activation.

Additionally, CaSR can couple to Gαi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels. The receptor can also activate the mitogen-activated

protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cellular proliferation and differentiation.[9]

Signaling Pathway Diagram



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Caption: CaSR signaling cascade initiated by **GSK3004774**.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of **GSK3004774**.

In Vitro: Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a method to measure the agonist activity of **GSK3004774** on the human CaSR expressed in HEK293 cells using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

- HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)
- Dulbecco's Modified Eagle Medium (DMEM)

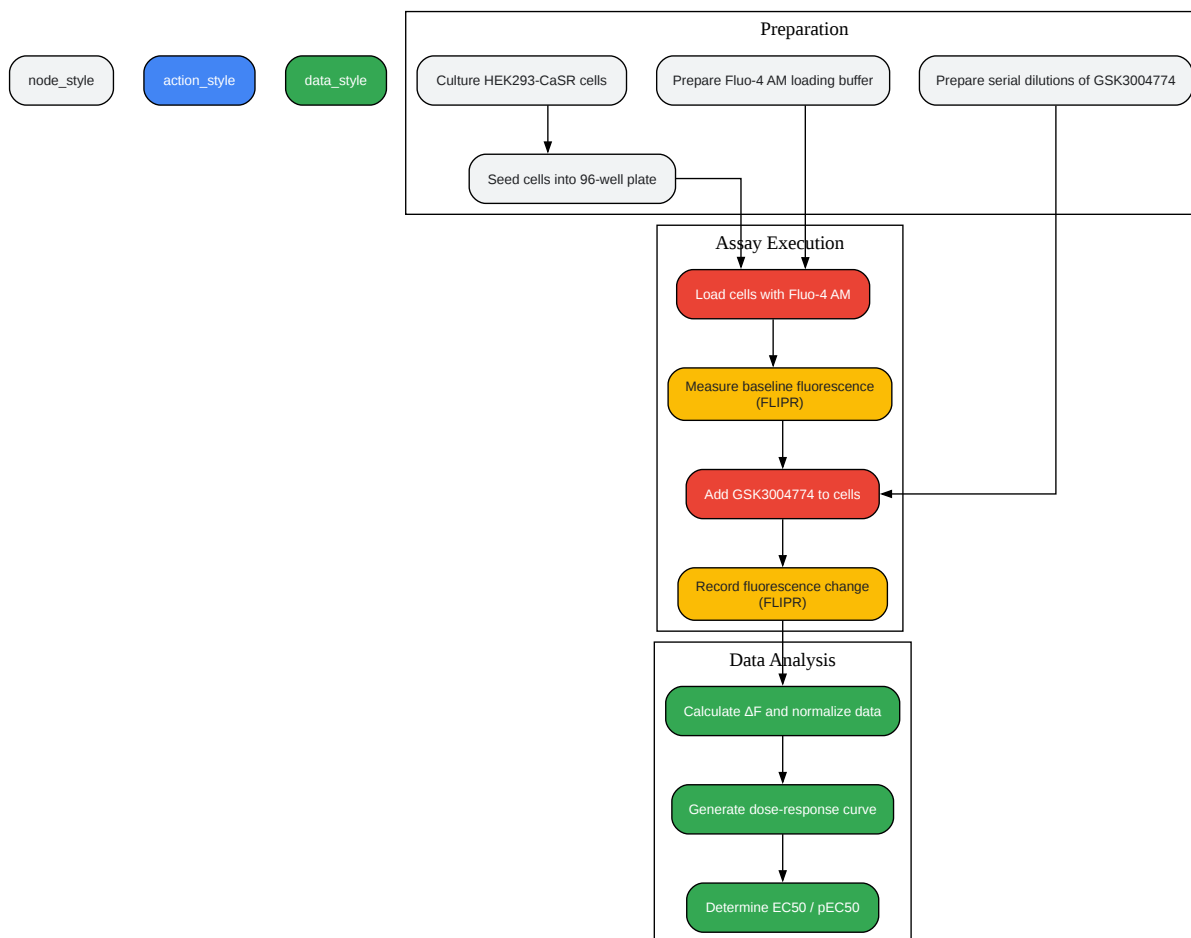
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Poly-D-lysine coated 96-well black-wall, clear-bottom plates
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid
- **GSK3004774**
- Fluorometric Imaging Plate Reader (FLIPR)

Methodology:

- Cell Culture and Seeding:
 - Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.
 - Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation:

- Prepare a stock solution of **GSK3004774** in DMSO.
- Perform serial dilutions of **GSK3004774** in HBSS with 20 mM HEPES to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
- FLIPR Assay:
 - Set the FLIPR instrument to record fluorescence changes (Excitation: 488 nm, Emission: 525 nm).
 - Establish a baseline fluorescence reading for approximately 10-20 seconds.
 - Add the **GSK3004774** dilutions to the cell plate.
 - Continue to record the fluorescence signal for at least 3 minutes to capture the peak response and subsequent signal decay.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - Normalize the data to the maximum response.
 - Plot the normalized response against the logarithm of the **GSK3004774** concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.

Experimental Workflow Diagram



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Caption: Workflow for the in vitro FLIPR assay.

In Vivo: Pharmacokinetic Study in Rodents

This protocol provides a representative method for assessing the pharmacokinetic properties of **GSK3004774** in rats, focusing on its nonabsorbable nature.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- **GSK3004774**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG300)
- Blood collection tubes (e.g., with K2EDTA)
- Metabolic cages
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

- Animal Acclimation and Dosing:
 - Acclimate rats to the laboratory conditions for at least 3 days.
 - Fast the animals overnight before dosing.
 - Divide the animals into two groups: oral (p.o.) and intravenous (i.v.) administration.
 - Administer **GSK3004774** at a defined dose (e.g., 10 mg/kg) to the respective groups.
- Sample Collection:
 - Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain plasma and store at -80°C until analysis.

- Fecal and Urine Collection: House the animals in metabolic cages to allow for the separate collection of feces and urine for 24 or 48 hours post-dose.
- Sample Analysis:
 - Develop and validate a sensitive and specific LC-MS/MS method for the quantification of **GSK3004774** in plasma, urine, and homogenized feces.
 - Analyze the collected samples to determine the concentration of **GSK3004774**.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate key parameters, including:
 - For i.v. administration: Clearance (CL), volume of distribution (Vd), and half-life ($t_{1/2}$).
 - For p.o. administration: Maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), and area under the plasma concentration-time curve (AUC).
 - Calculate the oral bioavailability (F%) using the formula: $F\% = (AUC_{\text{oral}} / AUC_{\text{iv}}) * (Dose_{\text{iv}} / Dose_{\text{oral}}) * 100$.
 - Quantify the amount of **GSK3004774** recovered in the feces and urine to determine the extent of absorption and routes of elimination.

Conclusion

GSK3004774 is a valuable pharmacological tool for studying the Calcium-Sensing Receptor. Its high potency, coupled with its nonabsorbable nature, allows for the specific investigation of CaSR function in the gastrointestinal tract. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize **GSK3004774** in their studies. Further research with this compound may elucidate novel roles of the CaSR in health and disease, and potentially lead to new therapeutic strategies.

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